

Core Molecular Profile and Spectroscopic Characterization

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Compound of Interest

Compound Name: 1-(3-Fluorophenyl)prop-2-yn-1-ol

CAS No.: 2107-40-6

Cat. No.: B1315986

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1-(3-Fluorophenyl)prop-2-yn-1-ol is a chiral secondary alcohol. Its structural features are central to its chemical utility. The electron-withdrawing nature of the fluorine atom at the meta position of the phenyl ring influences the reactivity of the adjacent benzylic alcohol and the aromatic system itself.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |
|-------------------|----------------------------------|-----------|
| CAS Number | 2107-40-6 | [1] |
| Molecular Formula | C ₉ H ₇ FO | [1] |
| Molecular Weight | 150.15 g/mol | [1][2] |
| IUPAC Name | 1-(3-fluorophenyl)prop-2-yn-1-ol | [1] |
| Appearance | Yellow liquid | [1] |

| Purity | Typically ≥95% |[1] |

Spectroscopic Signature Analysis

Accurate characterization is paramount for verifying the identity and purity of the compound post-synthesis or before use. While specific experimental spectra can vary based on instrumentation and conditions, the following provides an expert interpretation of the expected spectroscopic data based on its structure and analogous compounds.^{[3][4]}

- ¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to be highly informative.
 - Alkyne-H ($\equiv\text{C-H}$): A singlet or a narrow triplet (due to long-range coupling) is anticipated around δ 2.5-2.8 ppm. This proton is slightly acidic.
 - Hydroxyl-H (-OH): A broad singlet whose chemical shift is concentration and solvent-dependent, typically appearing between δ 2.0-4.0 ppm.
 - Methine-H ($>\text{CH-OH}$): A signal, likely a doublet or a multiplet, around δ 5.4-5.6 ppm. Its coupling to the alkyne proton is a key identifier.
 - Aromatic-H's (Ar-H): A complex multiplet pattern between δ 7.0-7.5 ppm is expected for the four protons on the fluorophenyl ring. The fluorine atom will introduce complex splitting patterns (coupling constants, JHF).
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
 - Alkyne Carbons ($\text{C}\equiv\text{C}$): Two distinct signals are expected in the range of δ 75-90 ppm. The terminal carbon ($\equiv\text{CH}$) will appear at the lower end of this range, while the internal carbon will be further downfield.
 - Methine Carbon ($>\text{CH-OH}$): A signal around δ 60-65 ppm.
 - Aromatic Carbons (Ar-C): Multiple signals will be present between δ 110-165 ppm. The carbon directly bonded to the fluorine atom (C-F) will exhibit a large one-bond coupling constant (¹JCF) and appear as a doublet, typically around δ 160-164 ppm. Other aromatic carbons will show smaller C-F couplings.
- IR (Infrared) Spectroscopy:
 - O-H Stretch: A strong, broad band around 3300-3400 cm^{-1} , characteristic of an alcohol.

- $\equiv\text{C-H}$ Stretch: A sharp, medium-intensity peak around $3250\text{-}3300\text{ cm}^{-1}$. The presence of both this and the O-H band is a strong indicator of the propargyl alcohol structure.
- $\text{C}\equiv\text{C}$ Stretch: A weak but sharp absorption in the range of $2100\text{-}2150\text{ cm}^{-1}$.
- C-F Stretch: A strong absorption in the fingerprint region, typically around $1100\text{-}1250\text{ cm}^{-1}$.

Synthesis and Purification Protocol

The most reliable and common method for synthesizing secondary propargyl alcohols is the nucleophilic addition of an acetylide anion to an aldehyde.^{[5][6]} This approach is highly effective for preparing **1-(3-Fluorophenyl)prop-2-yn-1-ol**.

Causality Behind the Synthetic Strategy

The chosen method involves the in-situ generation of an ethynyl Grignard reagent (ethynylmagnesium bromide) or an alkali metal acetylide, which then acts as a potent carbon nucleophile. The target electrophile is the carbonyl carbon of 3-fluorobenzaldehyde. The causality is clear: the polarization of the carbonyl group (δ^+ on carbon, δ^- on oxygen) makes it susceptible to attack by the electron-rich acetylide. This reaction must be conducted under strictly anhydrous and inert conditions because Grignard reagents and acetylides are strong bases that react violently with water and are readily oxidized by air.

Detailed Laboratory Synthesis Protocol

Reaction: 3-Fluorobenzaldehyde + Ethynylmagnesium Bromide \rightarrow **1-(3-Fluorophenyl)prop-2-yn-1-ol**

Materials:

- 3-Fluorobenzaldehyde
- Magnesium turnings
- Ethyl bromide
- Acetylene gas (or a suitable surrogate like ethynyltrimethylsilane followed by deprotection)

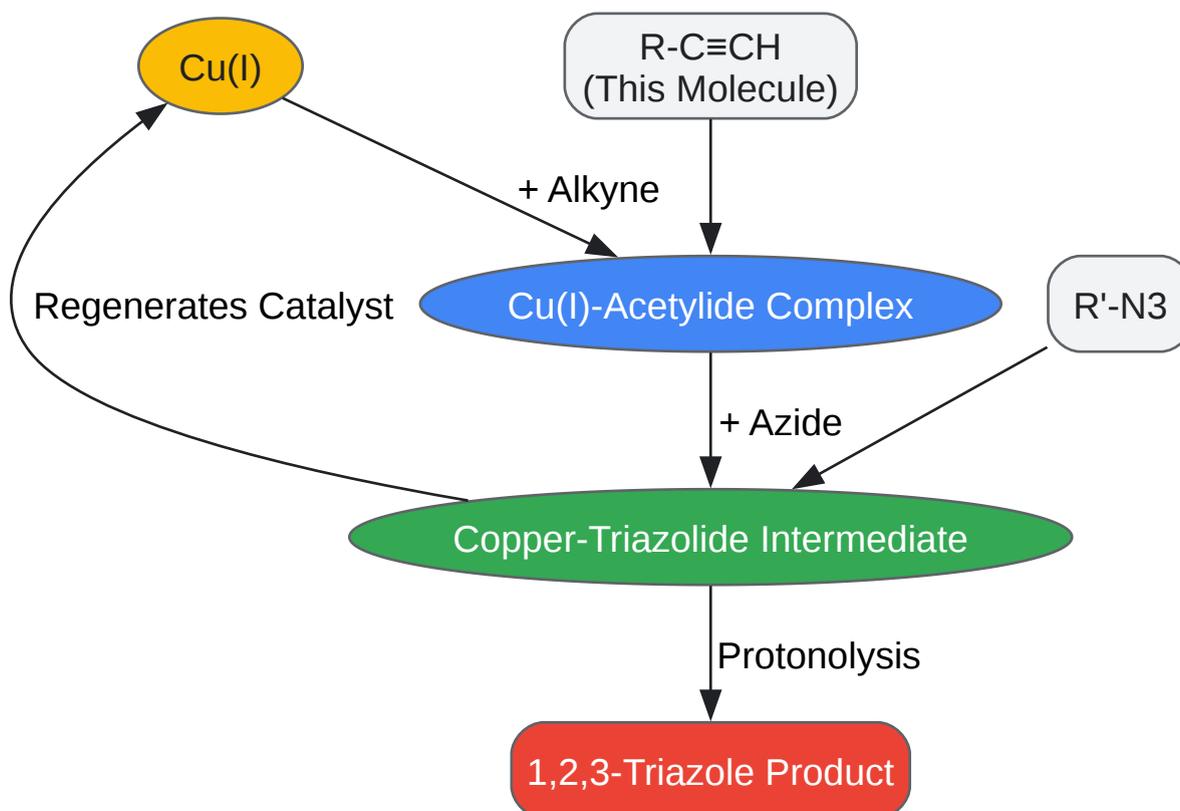
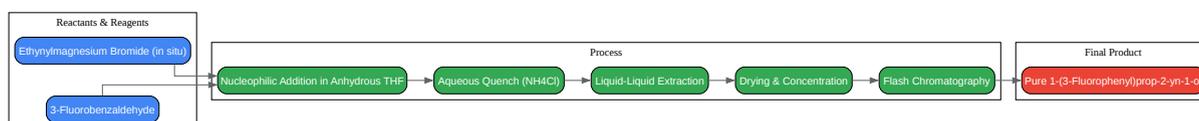
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Standard organic solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes)

Step-by-Step Methodology:

- **Apparatus Setup:** Assemble a three-necked, flame-dried round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Ensure all glassware is scrupulously dry.
- **Grignard Reagent Formation (Part A - Ethylmagnesium Bromide):** Place magnesium turnings in the flask. Add a small volume of anhydrous THF and a crystal of iodine (as an initiator). Slowly add a solution of ethyl bromide in anhydrous THF from the dropping funnel. An exothermic reaction should commence. Maintain a gentle reflux until all the magnesium has been consumed.
- **Grignard Reagent Formation (Part B - Ethynylmagnesium Bromide):** Cool the freshly prepared ethylmagnesium bromide solution to $0\text{ }^\circ\text{C}$. Bubble dry acetylene gas through the solution for 1-2 hours. **Expert Insight:** The bubbling of acetylene forms the desired ethynylmagnesium bromide and ethane gas, which evolves. A steady gas evolution is a sign of a successful reaction.
- **Nucleophilic Addition:** While maintaining the temperature at $0\text{ }^\circ\text{C}$, add a solution of 3-fluorobenzaldehyde in anhydrous THF dropwise to the stirred ethynylmagnesium bromide solution. The causality here is to control the exothermic reaction and prevent side reactions.
- **Reaction Monitoring & Quenching:** After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC). Once the starting aldehyde is consumed, cool the mixture back to $0\text{ }^\circ\text{C}$ and carefully quench the reaction by slowly adding saturated aqueous NH_4Cl solution. This protonates the alkoxide intermediate to form the final alcohol product and neutralizes any remaining Grignard reagent.

- **Workup and Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous MgSO_4 .
- **Purification:** Filter off the drying agent and concentrate the organic solution under reduced pressure. The resulting crude oil is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Synthesis and Purification Workflow Diagram



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Sources

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